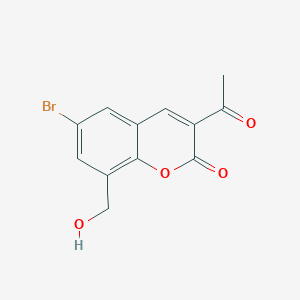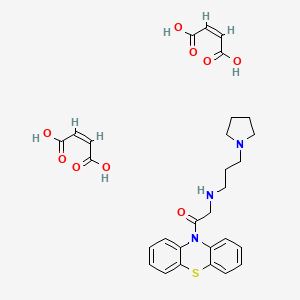
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a pyrrolidinyl group, a glycyl moiety, and a phenothiazine core, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. The introduction of the pyrrolidinyl group is achieved through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the phenothiazine core. The glycyl moiety is then introduced via peptide coupling reactions, using reagents such as carbodiimides or phosphonium salts. The final step involves the formation of the dimaleate salt, which is achieved by reacting the compound with maleic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored, and the use of catalysts and solvents is optimized to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenothiazine core or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antipsychotic, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate involves its interaction with various molecular targets and pathways. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound can modulate the activity of enzymes and ion channels, leading to its diverse pharmacological effects. The glycyl moiety may enhance the compound’s bioavailability and stability, while the pyrrolidinyl group can influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
10-(N-(3-(1-Pyrrolidinyl)propyl)glycyl)phenothiazine dimaleate can be compared with other phenothiazine derivatives, such as chlorpromazine, perphenazine, and fluphenazine. While these compounds share a common phenothiazine core, they differ in their substituents, which influence their pharmacological profiles and applications. The presence of the pyrrolidinyl and glycyl groups in this compound makes it unique, potentially offering enhanced therapeutic effects and reduced side effects compared to other phenothiazine derivatives.
Similar Compounds
Chlorpromazine: A widely used antipsychotic medication.
Perphenazine: Another antipsychotic with a different substitution pattern.
Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
106303-06-4 |
|---|---|
Molekularformel |
C29H33N3O9S |
Molekulargewicht |
599.7 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;1-phenothiazin-10-yl-2-(3-pyrrolidin-1-ylpropylamino)ethanone |
InChI |
InChI=1S/C21H25N3OS.2C4H4O4/c25-21(16-22-12-7-15-23-13-5-6-14-23)24-17-8-1-3-10-19(17)26-20-11-4-2-9-18(20)24;2*5-3(6)1-2-4(7)8/h1-4,8-11,22H,5-7,12-16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI-Schlüssel |
FLZVNTFOFDKBKX-SPIKMXEPSA-N |
Isomerische SMILES |
C1CN(CC1)CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CCN(C1)CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)
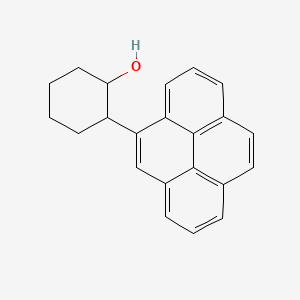



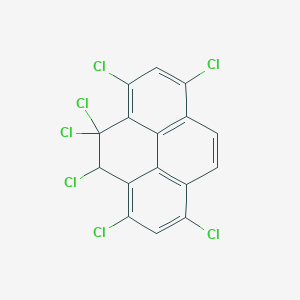

![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)

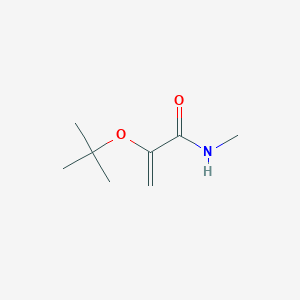
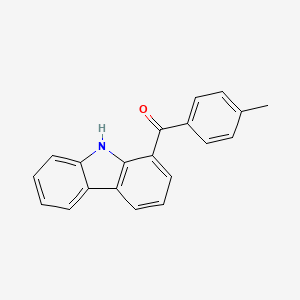
![1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14318740.png)
